molecular formula C4H2N2S B172927 Isothiazole-3-carbonitrile CAS No. 1452-17-1

Isothiazole-3-carbonitrile

Cat. No. B172927
CAS RN: 1452-17-1
M. Wt: 110.14 g/mol
InChI Key: RKKGUHKROGFETL-UHFFFAOYSA-N
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Description

Isothiazole-3-carbonitrile is a chemical compound that belongs to the isothiazole family, characterized by a nitrogen and sulfur-containing five-membered heterocyclic ring structure with a nitrile group attached. This compound serves as a core structure for various chemical reactions and has been explored for its potential in pharmaceutical applications due to its broad spectrum of biological activities, including antiviral properties .

Synthesis Analysis

The synthesis of isothiazole derivatives has been widely studied. For instance, 3,5-dichloroisothiazole-4-carbonitrile undergoes regiospecific Suzuki coupling with aryl- and methylboronic acids to yield 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles with high regiospecificity . Another approach involves the alkylation of 3-methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile with suitable bromides to produce a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles . Additionally, 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles have been synthesized from 6-amino-1,3-dialkyluracils and Appel's salt, leading to various derivatives with different functional groups .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The regiospecificity observed in the Suzuki coupling reactions indicates that the position of substituents on the isothiazole ring is crucial for the chemical behavior of these compounds . The structural diversity of isothiazole derivatives is further demonstrated by the synthesis of fused heterocyclic compounds, such as furo[3,2-c]isothiazole derivatives and 1,2,3-dithiazoles .

Chemical Reactions Analysis

Isothiazole-3-carbonitriles undergo various chemical reactions, including cross-coupling, alkylation, and heterocyclization. The regiospecific Suzuki coupling and the reactions with secondary dialkylamines like pyrrolidine and morpholine are notable examples . The one-pot transformation of cyano oxiranes into furo[3,2-c]isothiazole derivatives and the regioselective hydrodehalogenation of dihaloisothiazoles further illustrate the reactivity of these compounds. Additionally, the synthesis of benzopyrano[4,3-c]isothiazoles and isothiazolo[4,3-c]quinolines from nitrile sulphides showcases the versatility of isothiazole-3-carbonitriles in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole-3-carbonitriles are influenced by their molecular structure and the substituents present on the ring. These compounds typically exhibit good yields in their synthesis and are amenable to various chemical transformations . The presence of the nitrile group contributes to their reactivity, making them suitable for further functionalization. The antiviral activity of some isothiazole derivatives against a range of viruses suggests that these compounds may have significant pharmacological properties .

Scientific Research Applications

Synthesis of Derivatives

Isothiazole-3-carbonitrile is utilized in the synthesis of various derivatives, which are important in chemical research. For instance, the synthesis of 5-alkylthioisothiazoles and Thieno[3,2-d]isothiazole derivatives involves the alkylation of sodium 3-iminobutyronitrile, yielding alkyl 2-cyano-3-iminodithiobutyrates. These intermediates, upon further chemical reactions, form stable 3-acetimidoylthiophen-2-thiols, valuable for preparing other derivatives (James & Krebs, 1982).

Transformation into Pyrazoles

Research shows that isothiazoles, including those with Isothiazole-3-carbonitrile structures, can be converted into pyrazoles using hydrazine. This transformation is influenced by various substituents at different positions on the isothiazole ring, which can impact the reactivity and the type of pyrazole products formed (Ioannidou & Koutentis, 2009).

Reactions with Secondary Dialkylamines

3-Bromoisothiazole-5-carbonitriles, which are closely related to Isothiazole-3-carbonitrile, react with secondary dialkylamines like pyrrolidine and morpholine. These reactions yield 3-amino-substituted derivatives, providing insights into the reactivity of isothiazole compounds with various nucleophiles (Kalogirou & Koutentis, 2014).

Suzuki Coupling Reactions

Isothiazole-3-carbonitrile derivatives are involved in regiospecific Suzuki coupling reactions. These reactions are optimized with respect to various factors like base, phase transfer agent, and palladium catalyst, yielding products that are significant in organic synthesis and medicinal chemistry (Christoforou, Koutentis, & Rees, 2003).

Safety And Hazards

Isothiazole-3-carbonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H319 and H335, and the precautionary statements are P261, P271, and P280 .

Future Directions

Recent advances have made the synthesis and functionalization of isothiazoles more accessible to chemists through unprecedented pathways. The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

properties

IUPAC Name

1,2-thiazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-3-4-1-2-7-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKGUHKROGFETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598743
Record name 1,2-Thiazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-3-carbonitrile

CAS RN

1452-17-1
Record name 3-Isothiazolecarbonitrile
Source CAS Common Chemistry
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Record name 1,2-Thiazole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Koyioni, M Manoli, MJ Manolis… - The Journal of Organic …, 2014 - ACS Publications
… Single crystal X-ray crystallography supports the structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile (5a) and helps resolve a previous incorrect structural assignment …
Number of citations: 26 pubs.acs.org
YG Chang, HS Cho, K Kim - Organic Letters, 2003 - ACS Publications
5,7-Dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles 4, prepared from 6-amino-1,3-dialkyluracils 3 and 4,5-dichloro-5H-1,2,3-dithiazolium chloride (…
Number of citations: 20 pubs.acs.org
NA Bumagin, SK Petkevich, AV Kletskov… - Chemistry of …, 2014 - Springer
We used 5-arylisoxazole-3-carbonitriles and 4-R-5-chloroisothiazole-3-carbonitriles to prepare the corresponding (5-arylisoxazol-3-yl)- and (4-R-5-chloroisothiazol-3-yl)-1,2,4-triazoles, -…
Number of citations: 43 link.springer.com
M Koyiono - 2016 - researchgate.net
… Single crystal X-ray crystallography supported the structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile 70a which was previously misassigned, by other researchers, as …
Number of citations: 1 www.researchgate.net
WS Hamama, ME Ibrahim, AE Metwalli… - Research on Chemical …, 2017 - Springer
Coumarin and their derivatives are important groups of heterocyclic compounds. They have attracted considerable interest because of their great biological importance. This review …
Number of citations: 9 link.springer.com
K Maria, M Maria - 2014
Number of citations: 0

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